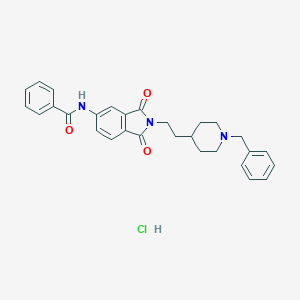

![molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7](/img/structure/B120071.png)

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

Descripción general

Descripción

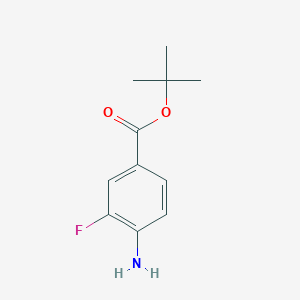

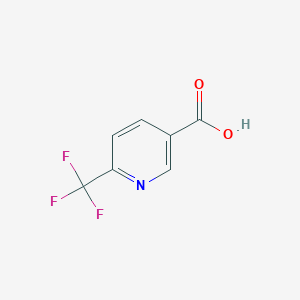

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C8H7ClOS . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride involves several steps. One method involves the use of Sonogashira coupling reactions . This method has been used to synthesize six novel phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core .Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is characterized by a cyclopenta[b]thiophene core . This core structure is important for the compound’s properties and reactivity .Chemical Reactions Analysis

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used in the synthesis of various liquid crystals . These liquid crystals were synthesized using Sonogashira coupling reactions .Aplicaciones Científicas De Investigación

-

Synthesis and Properties of 5,6-dihydro-4H-cyclopenta[b]thiophene

-

Synthesis and Biological Evaluation of Novel Active Arylidene Derivatives

- Field : Medicinal Chemistry

- Application : A new series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized .

- Method : The derivatives were synthesized and characterized using 1H and 13C NMR, IR, and mass spectroscopy .

- Results : The results of the biological evaluation were not specified in the available information .

- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

- Field : Organic Chemistry

- Application : This compound is available for purchase and is used for various research purposes .

- Method : The specific methods of application or experimental procedures are not specified in the available information .

- Results : The results or outcomes obtained from the use of this compound are not specified in the available information .

-

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

- Field : Organic Chemistry

- Application : This compound is available for purchase and is used for various research purposes .

- Method : The specific methods of application or experimental procedures are not specified in the available information .

- Results : The results or outcomes obtained from the use of this compound are not specified in the available information .

-

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

- Field : Organic Chemistry

- Application : The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst was studied .

- Method : The reaction conditions were optimised and the derivatives were obtained in good yield .

- Results : This method has advantages in terms of short reaction time and facile conditions .

Direcciones Futuras

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used to synthesize a variety of liquid crystals . These liquid crystals have shown promising properties, such as high birefringence and large dielectric anisotropy . This suggests that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and related compounds may have potential applications in the development of new liquid crystal materials .

Propiedades

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSZEHNJRQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597946 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

CAS RN |

142329-25-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)

![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)